N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)cyclobutanecarboxamide
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Overview
Description
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)cyclobutanecarboxamide is a complex organic compound featuring a thiazole ring, a thiophene ring, and a cyclobutanecarboxamide group. Thiazole and thiophene rings are known for their aromatic properties and are commonly found in various biologically active molecules. This compound’s unique structure makes it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)cyclobutanecarboxamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of haloketones with thioamides to form the thiazole ring . The thiophene ring can be introduced through a palladium-catalyzed cross-coupling reaction. The final step involves the formation of the cyclobutanecarboxamide group through an amide coupling reaction using appropriate coupling reagents like EDCI or HATU .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)cyclobutanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The thiazole and thiophene rings can interact with enzymes or receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like sulfathiazole and tiazofurin share the thiazole ring and exhibit similar biological activities.
Thiophene derivatives: Compounds like thiophene-2-carboxamide have similar structures and are studied for their biological activities.
Uniqueness
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)cyclobutanecarboxamide is unique due to the combination of the thiazole and thiophene rings with a cyclobutanecarboxamide group. This unique structure imparts specific properties that make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS2/c1-9-12(8-15-13(17)10-4-2-5-10)19-14(16-9)11-6-3-7-18-11/h3,6-7,10H,2,4-5,8H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLQZSWHCHPMTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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